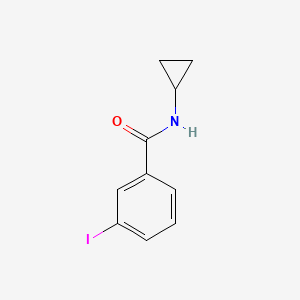

N-cyclopropyl-3-iodobenzamide

説明

Synthesis Analysis

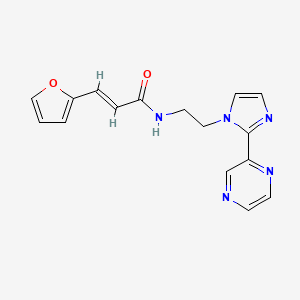

The synthesis of compounds related to N-cyclopropyl-3-iodobenzamide involves various strategies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which is structurally related to N-cyclopropyl-3-iodobenzamide, was achieved by tritiation of a mixture of N-(t-butoxycarbonyl)-1,3,3-trimethylcyclohex-4 (or 5)-enylmethylamine. This process was followed by coupling with acetyl 5-azidosalicylic acid chloride to yield the penultimate product, which after deprotection, resulted in a compound with high radiochemical purity and specific activity . Another study reported the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, which are structurally similar to N-cyclopropyl-3-iodobenzamide, and evaluated them as p38 MAPK inhibitors. The synthesis involved creating a series of hybrid molecules that displayed potent inhibitory activity and significant anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopropyl-3-iodobenzamide has been characterized using various techniques. For example, the crystal structure of N-cyclohexyl-2-nitrobenzamide was determined using X-ray diffraction analysis. The compound crystallized in the monoclinic space group P21/n with specific cell parameters and a crystal packing stabilized by N–H⋯O hydrogen bonds . This provides insight into the potential molecular structure of N-cyclopropyl-3-iodobenzamide, as the presence of similar functional groups could lead to comparable crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of o-alkynylbenzamides, which are related to N-cyclopropyl-3-iodobenzamide, has been studied, revealing that iodocyclization with various electrophiles typically yields lactams. However, a revision of this understanding showed that cyclization via the amide oxygen, resulting in the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, is more common than previously thought . This suggests that the reactivity of N-cyclopropyl-3-iodobenzamide could also involve unexpected pathways and products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-cyclopropyl-3-iodobenzamide are not detailed in the provided papers, the synthesis and structural analysis of related compounds offer some insights. The high radiochemical purity and specific activity of the synthesized photoaffinity analog suggest that N-cyclopropyl-3-iodobenzamide could also be synthesized with high purity under the right conditions . The crystal structure analysis of N-cyclohexyl-2-nitrobenzamide indicates that similar compounds can exhibit stable crystalline forms with specific hydrogen bonding patterns . These properties are essential for understanding the behavior of N-cyclopropyl-3-iodobenzamide in various environments and could influence its reactivity and interactions with biological targets.

科学的研究の応用

Cyclopropane Chemistry and Synthesis Applications

N-cyclopropyl-3-iodobenzamide plays a role in cyclopropane chemistry, a field vital for drug development due to the unique properties of the cyclopropyl ring. This ring is utilized for enhancing potency and reducing off-target effects in drug molecules (Talele, 2016). Additionally, cyclopropanation reactions, which are pivotal in synthesizing complex molecular structures, often involve intermediates related to N-cyclopropyl-3-iodobenzamide (Archambeau et al., 2015).Radiopharmaceutical Development

Compounds related to N-cyclopropyl-3-iodobenzamide are used in developing radiopharmaceuticals for imaging and diagnostic purposes. For instance, iodobenzamide derivatives have been studied for their potential in visualizing dopamine D2/D3 receptors using imaging techniques like SPECT, aiding in diagnosing various neurological and oncological conditions (Nikolaus et al., 2005).Catalysis and Organic Synthesis

The compound is relevant in catalysis and organic synthesis, particularly in palladium-catalyzed reactions. These reactions are crucial for synthesizing complex organic compounds, including pharmaceuticals and fine chemicals. Studies show that palladium-catalyzed cyclization of iodobenzamides is an efficient method for creating intricate molecular structures (Teng et al., 2021).Antioxidant and Biological Activities

Derivatives of iodobenzamide, akin to N-cyclopropyl-3-iodobenzamide, have been investigated for their antioxidant capacities. Such research is fundamental in developing new drugs with potential therapeutic effects against oxidative stress-related diseases (Pacuła et al., 2014).

特性

IUPAC Name |

N-cyclopropyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBMAYNAZULIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-iodobenzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)